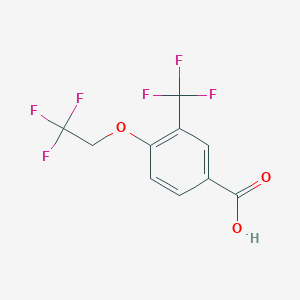

4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid is a fluorinated aromatic compound It is characterized by the presence of trifluoroethoxy and trifluoromethyl groups attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the trifluoroethoxylation of a suitable aromatic precursor using 2,2,2-trifluoroethanol as a nucleophile in the presence of a catalyst such as Ru(bpy)32 and Na2HPO4 in acetonitrile . The reaction conditions are optimized to achieve moderate yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroethoxy and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroethanol, catalysts like Ru(bpy)32, and bases such as Na2HPO4. The reactions are typically carried out in solvents like acetonitrile under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, trifluoroethoxylation of styrenes can yield aryl trifluoroethoxylation products .

Aplicaciones Científicas De Investigación

Structure and Composition

The molecular structure of 4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid can be represented as follows:

- Molecular Formula : C10H8F6O3

- Molecular Weight : 288.16 g/mol

- CAS Number : 801303-36-6

Medicinal Chemistry

The compound is utilized in the synthesis of various pharmaceuticals due to its ability to act as a building block for more complex molecules.

Case Study: Antimicrobial Agents

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. For instance, salicylanilide esters synthesized from this compound have demonstrated efficacy against several bacterial strains, making them potential candidates for new antibiotic formulations .

Material Science

In material science, the compound is explored for its properties in creating advanced materials with specific functionalities.

Case Study: Polymer Synthesis

Fluorinated compounds like this compound are often used in the development of fluoropolymer coatings that provide enhanced chemical resistance and thermal stability. These materials are crucial in applications ranging from electronics to protective coatings .

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. The persistence and bioaccumulation potential of such compounds necessitate studies on their ecological effects.

Case Study: Ecotoxicology

Studies have been conducted to assess the ecotoxicological effects of fluorinated benzoic acids, including this compound. Research indicates that while some fluorinated compounds can be persistent in the environment, their degradation pathways and potential toxicity to aquatic organisms need further exploration .

Mecanismo De Acción

The mechanism of action of 4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid involves its interaction with molecular targets through its trifluoroethoxy and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: This compound also contains trifluoroethoxy groups attached to a benzoic acid core.

Lansoprazole: A proton pump inhibitor with a trifluoroethoxy group in its structure.

Uniqueness

4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid is unique due to the presence of both trifluoroethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific interactions with biological targets.

Actividad Biológica

4-(2,2,2-Trifluoro-ethoxy)-3-trifluoromethyl-benzoic acid is an organic compound notable for its unique chemical structure, which includes trifluoroethoxy and trifluoromethyl groups. This compound is of interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

The compound's molecular formula is C10H6F6O3, with a molecular weight of approximately 326.115 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability, which are critical for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethoxy and trifluoromethyl groups enhance the compound's ability to penetrate lipid membranes and interact with hydrophobic regions of proteins or enzymes. This characteristic may facilitate binding to specific receptors or enzymes, altering their activity.

Inhibition Studies

Research has indicated that compounds with similar structures exhibit significant inhibitory effects on various protein kinases. For instance, studies on related compounds have shown that they can inhibit Pim-1 and Pim-2 kinases, which are implicated in cancer progression. The inhibitory activity was assessed using different substrates, revealing dose-dependent effects with IC50 values around 125 nM for some analogues .

Case Studies

- Pim Kinase Inhibition : A study demonstrated that certain derivatives of benzoic acid containing trifluoromethyl groups effectively inhibited Pim-1 kinase activity. The inhibition was confirmed through assays measuring the phosphorylation of specific substrates .

- Fluorinated Compounds in Cancer Therapy : A review highlighted the role of trifluoromethyl-containing compounds in cancer therapy, showcasing their enhanced potency compared to non-fluorinated analogues. The inclusion of trifluoromethyl groups has been associated with improved binding affinity and selectivity towards cancer-related targets .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | IC50 (nM) | Target |

|---|---|---|---|

| 4-(Trifluoro-methyl)benzoic acid | Moderate inhibitor | 250 | Various kinases |

| This compound | Strong inhibitor | 125 | Pim-1, Pim-2 |

| 2-(Trifluoroethoxy)benzoic acid | Weak inhibitor | >500 | Non-specific |

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for drug development. Its ability to modulate enzymatic activity suggests potential applications in treating diseases associated with dysregulated kinase activity, such as cancer.

Propiedades

IUPAC Name |

4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O3/c11-9(12,13)4-19-7-2-1-5(8(17)18)3-6(7)10(14,15)16/h1-3H,4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMFIPWVTODBKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.